molecular formula C15H15ClN2O5S B411005 N'-(4-chlorophenyl)sulfonyl-3,5-dimethoxybenzohydrazide

N'-(4-chlorophenyl)sulfonyl-3,5-dimethoxybenzohydrazide

Cat. No.: B411005
M. Wt: 370.8g/mol
InChI Key: UZICHGYFKQNRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C15H15ClN2O5S and a molecular weight of 370.81 g/mol It is known for its unique structure, which includes a chloro-substituted benzene ring, a dimethoxybenzoyl group, and a sulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dimethoxybenzoylhydrazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonohydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonohydrazide functionality into target molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonohydrazide group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The chloro and dimethoxybenzoyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonohydrazide group.

    4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonohydrazide group.

Uniqueness

4-chloro-N’-(3,5-dimethoxybenzoyl)benzenesulfonohydrazide is unique due to its sulfonohydrazide functionality, which imparts distinct reactivity and potential biological activity. The combination of the chloro, dimethoxybenzoyl, and sulfonohydrazide groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H15ClN2O5S

Molecular Weight

370.8g/mol

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-3,5-dimethoxybenzohydrazide

InChI

InChI=1S/C15H15ClN2O5S/c1-22-12-7-10(8-13(9-12)23-2)15(19)17-18-24(20,21)14-5-3-11(16)4-6-14/h3-9,18H,1-2H3,(H,17,19)

InChI Key

UZICHGYFKQNRJR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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